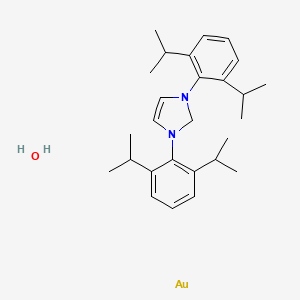
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold is a complex organometallic compound It is characterized by the presence of a gold atom coordinated to a hydroxy group and a bulky N-heterocyclic carbene (NHC) ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold typically involves the reaction of a gold precursor with an N-heterocyclic carbene ligand. One common method involves the use of gold chloride (AuCl) and the NHC ligand in the presence of a base such as potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment. The process would also need to address safety and environmental concerns associated with handling gold compounds and organic solvents.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) species.
Reduction: It can be reduced back to gold(I) or even elemental gold under certain conditions.
Substitution: The hydroxy group can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF) under inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Aplicaciones Científicas De Investigación
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold has several scientific research applications:
Mecanismo De Acción
The mechanism by which (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold exerts its effects involves the coordination of the gold atom to various substrates. The N-heterocyclic carbene ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The hydroxy group can also play a role in the reactivity of the compound by acting as a leaving group or participating in hydrogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
(1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride): This compound is similar in structure but lacks the hydroxy group and gold atom.
(1,3-Bis(2,6-bis(1-methylethyl)phenyl)-2-imidazolidinylidene)difluoromethyl-silver: This compound contains a silver atom instead of gold and has different reactivity and applications.
Uniqueness
The uniqueness of (1,3-Bis(2,6-bis(1-methylethyl)phenyl)-1,3-dihydro-2H-imidazol-2-ylidene)hydroxygold lies in its combination of a gold center with a bulky N-heterocyclic carbene ligand and a hydroxy group. This unique structure imparts specific reactivity and stability, making it valuable for various applications in catalysis and medicinal chemistry .
Propiedades
Fórmula molecular |
C27H40AuN2O |
|---|---|
Peso molecular |
605.6 g/mol |
Nombre IUPAC |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazole;gold;hydrate |
InChI |
InChI=1S/C27H38N2.Au.H2O/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,17H2,1-8H3;;1H2 |
Clave InChI |
GTRUABDPZILFQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CN(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.O.[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Aminomethyl)-6-[4,6-diamino-3-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B14097592.png)
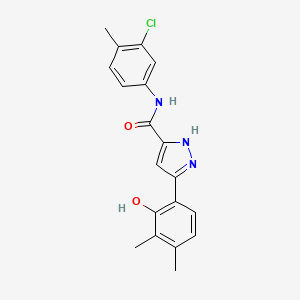
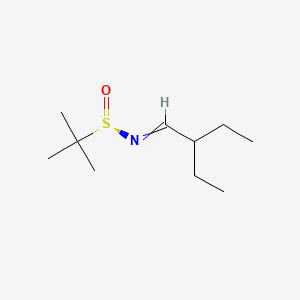
![1-{2-[(4-methoxyphenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14097604.png)
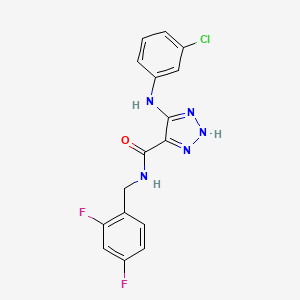
![1-(3,4-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097612.png)
![7-Bromo-1-(4-hydroxy-3-methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097617.png)
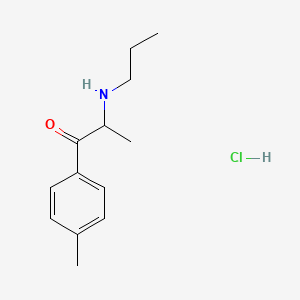
![3-(2-((1E,3E,5E,7Z)-7-(3-(2-carboxyethyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)propanoate](/img/structure/B14097628.png)
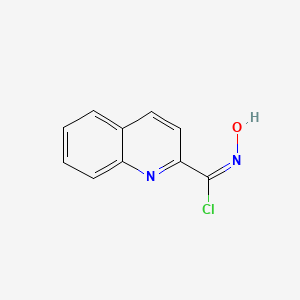
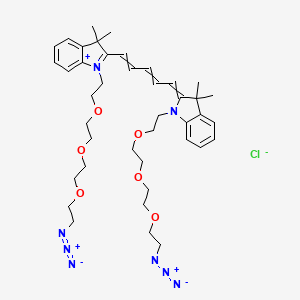
![1-(3-Bromophenyl)-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097644.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097648.png)
![(1'R,2'S,3'S,5'S,7'S,10'S,11'R,18'R)-18'-(chloromethyl)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-15-ene]-2,14'-dione](/img/structure/B14097651.png)
